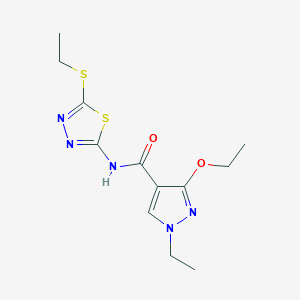

3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound of significant interest in scientific research due to its unique structural characteristics and potential applications. This compound is composed of a pyrazole ring with a carboxamide group, an ethyl group, and an ethoxy substituent, along with a thiadiazole ring with an ethylthio substituent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves several key steps:

Formation of Pyrazole Ring: : The pyrazole ring is often formed through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

Introduction of Carboxamide Group: : The carboxamide group is introduced via the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.

Formation of Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of a suitable hydrazide with a thioamide compound.

Final Coupling:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing each reaction step for higher yields and purity. This may involve the use of automated reactors, continuous flow chemistry techniques, and high-throughput screening of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives from the ethylthio group.

Reduction: : Reduction reactions may target the carboxamide group, converting it into an amine.

Common Reagents and Conditions

Oxidizing Agents: : For oxidation reactions, reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution Reagents: : Nucleophiles such as amines or thiols are often employed in substitution reactions.

Major Products Formed

The products of these reactions depend on the specific conditions and reagents used. Oxidation typically leads to sulfoxide or sulfone derivatives, while reduction may yield amine products. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: : Potential use in drug development due to its unique structural properties.

Industry: : As a precursor for the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application:

Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

Pathways Involved: : The compound could be involved in various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.

Comparación Con Compuestos Similares

3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared to other compounds with similar structural features:

Ethoxy Substituted Compounds: : These compounds share the ethoxy group, which can affect their reactivity and biological activity.

Thiadiazole Derivatives: : Compounds with the thiadiazole ring are often studied for their diverse biological activities.

Carboxamide Derivatives: : These compounds are known for their stability and potential as pharmacophores.

Similar Compounds

3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

3-ethoxy-1-methyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

3-methoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

These compounds highlight the structural diversity and potential variations that can be explored within this class of molecules.

Actividad Biológica

3-Ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that belongs to the class of pyrazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2S, with a molecular weight of approximately 296.36 g/mol. The compound features a pyrazole ring substituted with an ethylthio group and an ethoxy group, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with pyrazole precursors. A common method includes the use of isocyanates or isothiocyanates in solvent systems such as methanol or ethanol. The reaction conditions can be optimized to achieve higher yields and purity.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains and fungi. The incorporation of the ethylthio group is believed to enhance these effects by improving lipophilicity and membrane permeability.

| Compound | Target Organism | Activity (MIC µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and reducing power assays. Results indicate that it possesses moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| Reducing Power | 45 |

Insecticidal Activity

Insecticidal properties have also been reported for related thiadiazole-containing compounds. For example, a study showed that certain derivatives exhibited high efficacy against pests like Aphis craccivora and Plutella xylostella, suggesting potential applications in agricultural pest control.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Acaricidal Activity : A study demonstrated that certain pyrazole derivatives had up to 80% acaricidal activity against Tetranychus cinnabarinus at a concentration of 50 µg/mL.

- Insecticidal Efficacy : Another research highlighted that compounds with similar structures exhibited complete insecticidal activity against Aphis craccivora at the same concentration.

Propiedades

IUPAC Name |

3-ethoxy-1-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S2/c1-4-17-7-8(10(16-17)19-5-2)9(18)13-11-14-15-12(21-11)20-6-3/h7H,4-6H2,1-3H3,(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAQVFVCWKGDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.